2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
Description
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride is a hydrochloride salt of an ethanamine derivative featuring a 1,4-dioxane ring substituted with a methyl group at the 2-position. Such compounds are often explored in medicinal chemistry for applications ranging from central nervous system (CNS) targeting to enzyme inhibition .
Properties
IUPAC Name |
2-(2-methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGZMGLTMUEHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride typically involves the reaction of 2-methyl-1,4-dioxane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure a steady production rate.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Example Procedure :
-
React 2-methyl-1,4-dioxane-2-carbaldehyde with hydroxylamine to form an oxime.
-
Reduce the oxime using LiAlH₄ in THF to yield the free amine.
-
Treat with HCl gas in ethanol to precipitate the hydrochloride salt (yield: ~75%).
Nucleophilic Substitution
The protonated amine acts as a leaving group in SN2 reactions. For example:
-
Reaction with alkyl halides (e.g., methyl iodide) in basic media yields N-alkylated derivatives .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 12h | N-Methyl-2-(2-methyl-dioxan)ethanamine | 62% |
Oxidation Reactions
The dioxane ring and amine group are susceptible to oxidation:
-
KMnO₄ in acidic conditions oxidizes the dioxane ring to dicarboxylic acid derivatives .
-
H₂O₂/Fe²⁺ oxidizes the amine to a nitro group.
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2h | 2-(2-Methyl-dioxan)acetic acid | Ring cleavage | |
| H₂O₂, FeSO₄ | RT, 6h | 2-(2-Methyl-dioxan)nitroethane | Moderate selectivity |
Condensation Reactions
The amine participates in Schiff base formation with aldehydes or ketones:
| Carbonyl Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PhCHO | EtOH, reflux, 4h | N-Benzylidene derivative | 85% |
Ring-Opening Reactions
The 1,4-dioxane ring undergoes acid-catalyzed hydrolysis:
| Acid Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M) | 100°C, 3h | 2-(2-Hydroxyethyl)ethanamine | 58% |
Mechanistic Insights
-
SN2 Reactions : Steric hindrance from the methyl group slows substitution at the dioxane-bearing carbon .
-
Oxidation Pathways : The electron-rich dioxane ring facilitates radical intermediates during KMnO₄ oxidation.
-
Acid Hydrolysis : Protonation of ether oxygen weakens C-O bonds, enabling nucleophilic water attack .
Stability and Handling
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds similar to 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride exhibit significant pharmacological activities. For instance, derivatives of dioxane compounds have shown multitarget profiles beneficial for treating neurological disorders such as schizophrenia. These compounds often interact with dopamine and serotonin receptors, which are critical in the modulation of mood and cognition .
Table 1: Summary of Pharmacological Activities
| Compound Type | Target Receptors | Activity Profile | References |
|---|---|---|---|
| Dioxane Derivatives | D2-like, 5-HT1A | Agonism/Antagonism | |
| Chalcone Derivatives | Various | Anticancer, Anti-inflammatory |
Drug Development
The compound has been explored as a scaffold for developing new drugs aimed at various conditions. Its ability to form stable interactions with biological targets makes it an attractive candidate for synthesizing novel therapeutic agents. For example, studies have indicated that modifications to the dioxane structure can enhance the activity against specific receptors involved in psychiatric disorders .
Anticancer Research
Recent studies have evaluated the anticancer potential of compounds derived from similar scaffolds. The cytotoxicity of these compounds was assessed against various cancer cell lines, demonstrating promising growth inhibition rates. Compounds with specific substituents on the dioxane ring showed enhanced activity compared to their unsubstituted counterparts .
Table 2: Anticancer Activity Evaluation
| Compound | Cancer Type | GI% (Growth Inhibition) | References |
|---|---|---|---|
| Compound A | Breast Cancer | 62% | |
| Compound B | Lung Cancer | 34% |
Case Study 1: Schizophrenia Treatment
A study focusing on the pharmacological profile of dioxane derivatives indicated that certain modifications to the structure of this compound resulted in compounds exhibiting partial agonism at dopamine receptors while acting as full agonists at serotonin receptors. This dual action could potentially lead to better management strategies for schizophrenia .
Case Study 2: Anticancer Activity
In another investigation, a series of dioxane-based compounds were screened against the NCI-60 cancer cell line panel. The results revealed that specific derivatives exhibited significant growth inhibition across multiple cancer types, highlighting their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The dioxane ring structure may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Dioxane and Dioxin Derivatives
Compounds with fused or substituted dioxane/dioxin rings exhibit unique electronic and steric properties due to their oxygen-rich frameworks:
Key Observations :
Aromatic and Heterocyclic Ethanamine Derivatives
Ethanamines with aromatic or heterocyclic substituents often exhibit diverse biological activities:
Key Observations :
- Indole-based ethanamines () demonstrate specific protein-binding interactions (e.g., HSP90), suggesting the target compound’s dioxane group could similarly modulate enzyme activity.
- Dopamine HCl highlights the role of hydroxyl groups in receptor specificity, contrasting with the target compound’s ether-based structure.
Aliphatic and Bulky Substituents
Bulky substituents like adamantyl groups influence pharmacokinetics by enhancing lipid solubility and metabolic resistance:
Key Observations :
Sulfur-Containing Ethanamines
Sulfur atoms in substituents alter electronic properties and binding interactions:
Key Observations :
- Sulfonyl and thiadiazole groups introduce hydrogen-bonding capabilities distinct from the target compound’s ether oxygen atoms.
Biological Activity
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a compound characterized by its unique dioxane ring structure, which imparts specific chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound features a dioxane ring that enhances its stability and solubility in aqueous environments due to the hydrochloride salt form. This solubility is crucial for its application in biological systems, allowing for easier interaction with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C7H15ClN2O2 |
| Molecular Weight | 178.66 g/mol |
| Solubility | Soluble in water due to hydrochloride form |
| Structural Features | Contains a dioxane ring and an amine functional group |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The dioxane structure may enhance binding affinity due to steric and electronic effects. This compound has been shown to modulate various biochemical pathways by altering receptor activities, particularly in the central nervous system (CNS).
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. It may have potential applications in treating disorders like Parkinson's disease and schizophrenia due to its multitarget receptor interactions .
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like activity by enhancing serotonergic signaling .
- Antimicrobial Properties : Some investigations have reported antimicrobial effects against various pathogens, indicating potential use in therapeutic formulations for infections .
Case Studies
- Dopaminergic Activity : A study evaluated the binding affinity of compounds similar to this compound at D2-like receptors. Results indicated significant agonistic activity, suggesting potential for treating dopaminergic deficiencies .
- Serotonin Receptor Interaction : In vitro assays demonstrated that the compound activates 5-HT1A receptors, contributing to its potential antidepressant effects. The activation profile suggests a favorable therapeutic index for mood disorders .
- Antimicrobial Screening : A screening assay revealed that derivatives of this compound exhibited activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Research Findings
Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound:
| Study Focus | Findings |
|---|---|
| Neurotransmitter Interaction | Modulates D2-like and 5-HT1A receptor activities |
| Antimicrobial Activity | Effective against specific bacterial strains |
| Therapeutic Applications | Potential use in CNS disorders |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane ring and ethanamine backbone. Mass spectrometry (MS) should be used to verify molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups like the amine hydrochloride moiety. For example, analogous compounds such as 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride (CAS 2165-35-7) were characterized using these techniques, with molecular formulas validated via MS .
Q. What safety protocols are essential when handling 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (e.g., H302, H315, H319) for oral toxicity, skin/eye irritation, and respiratory tract irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Emergency procedures for structurally similar amines emphasize isolating contaminated clothing and avoiding inhalation .
Q. How can researchers validate the stability of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC or TLC over 30–90 days. For analogs like tryptamine hydrochloride, stability was confirmed under inert atmospheres (argon) in amber glass vials .
Advanced Research Questions
Q. How can synthesis yield be optimized for 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride while minimizing byproducts?
- Methodological Answer : Optimize reaction conditions using catalytic methods (e.g., palladium catalysts for coupling reactions) and controlled pH (6–7) to prevent side reactions. Purification via recrystallization in ethanol or methanol enhances purity. A European patent for a related fluorinated azetidine hydrochloride achieved >95% yield by adjusting stoichiometry and using continuous flow reactors .
Q. What strategies resolve discrepancies in reported biological activity data for derivatives of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity). For HSP90 inhibitors like tryptamine derivatives, molecular docking and mutational studies clarified conflicting results by identifying key residues (e.g., GLU527, TYR604) critical for binding .
Q. How can molecular docking studies be designed to investigate interactions between 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride and target proteins?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by minimizing energy (MMFF94 force field) and the protein by adding hydrogens/charges (PDB structure). For HSP90, hydrogen-bonding interactions with catalytic residues (e.g., LYS546) were mapped using PyMOL, with binding poses validated via MD simulations .
Q. What analytical approaches are recommended to assess the environmental impact of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride waste?
- Methodological Answer : Perform biodegradation assays (OECD 301F) and toxicity tests on model organisms (e.g., Daphnia magna). Partner with certified waste management firms for disposal. For brominated ethanamine analogs, LC-MS/MS tracked environmental persistence, and waste segregation protocols were enforced .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride derivatives?
- Methodological Answer : Replicate studies under standardized conditions (e.g., ISO 10993-5 for cell viability). Test multiple cell lines (e.g., HEK293, HepG2) and control for variables like serum concentration. For indole-based ethanamines, discrepancies arose from assay sensitivity differences (MTT vs. resazurin), resolved by using ATP-based luminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
